molecular formula C13H16N4O2S B2595377 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097882-91-0

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2595377
CAS RN: 2097882-91-0
M. Wt: 292.36
InChI Key: MKSFFCRXRQJRQJ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as DTDP, is a chemical compound that has gained attention in scientific research due to its unique properties. DTDP is a heterocyclic compound that contains both furan and thiadiazole rings, making it a versatile molecule with potential applications in various fields.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, including derivatives of 1,3,4-trisubstituted pyrazoles, have shown potent antibacterial and cytotoxic activities. A specific compound displayed strong inhibitory effects against various bacterial strains, including E. coli and S. aureus, and was effective in biofilm inhibition activities, surpassing Ciprofloxacin in efficacy (Mekky & Sanad, 2020).

  • Synthesized 1,3,4-thiadiazole amide compounds containing piperazine showed inhibitory effects on Xanthomonas campestris pv. oryzae and demonstrated certain antiviral activity against tobacco mosaic virus (Xia, 2015).

  • A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine displayed antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).

Anticancer Potential

  • Polyfunctional substituted 1,3-thiazoles with a piperazine substituent exhibited significant anticancer activity in vitro across various cancer cell lines, including lungs, kidneys, CNS, and breast cancer. Specific compounds showed high effectiveness, suggesting their potential as anticancer agents (Turov, 2020).

  • Synthesized Sparfloxacin derivatives demonstrated moderate antibacterial and antimycobacterial activity, indicating their potential in cancer research. Certain halogenated analogs were particularly effective, suggesting the need for further exploration in preclinical and clinical trials (Gurunani et al., 2022).

Other Biological Activities

  • Piperazine analogues containing a 1,3,4-thiadiazole ring exhibited potent antimicrobial effects against Vibrio cholera and Bacillus subtilis, with some compounds showing significant antibacterial activity (Kumar et al., 2021).

  • Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine related to (+)-WAY-100135 and WAY-100635 were found to be potent 5-HT1A receptor agonists and antagonists, showing selective affinity for 5-HT1A receptors. This suggests their potential in neurological research and treatment (Sabb et al., 2001).

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-7-11(10(2)19-9)13(18)17-5-3-16(4-6-17)12-8-14-20-15-12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSFFCRXRQJRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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